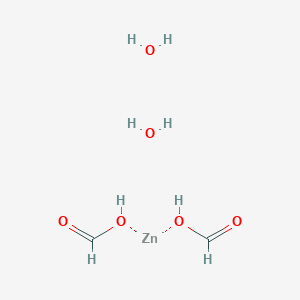

Bis(formyloxy)ZINC dihydrate

Beschreibung

Eigenschaften

Molekularformel |

C2H8O6Zn |

|---|---|

Molekulargewicht |

193.5 g/mol |

IUPAC-Name |

formic acid;zinc;dihydrate |

InChI |

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2; |

InChI-Schlüssel |

YBPCLGXDVHWAAI-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)O.C(=O)O.O.O.[Zn] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Aspects of Zinc Ii Formate Dihydrate

Direct Synthetic Routes for Crystalline Zinc(II) Formate (B1220265) Dihydrate

The preparation of zinc(II) formate dihydrate can be achieved through several direct synthetic routes, each offering distinct advantages in terms of crystalline quality, yield, and morphology.

Precipitation Techniques from Aqueous Solutions

A prevalent and straightforward method for synthesizing zinc(II) formate dihydrate is through precipitation from aqueous solutions. This typically involves the reaction of a zinc source with formic acid. Common zinc sources include zinc carbonate or zinc oxide.

One documented method involves the neutralization of an aqueous solution of zinc carbonate with an aqueous solution of formic acid. The subsequent addition of ethanol (B145695) induces the slow precipitation of zinc(II) formate dihydrate crystals, which can then be stirred at room temperature. lookchem.com Another approach involves reacting zinc(II) carbonate with formic acid and water at 80°C for 15 minutes, resulting in a reported yield of 66.0%. lookchem.com The reaction of hydrozincite with formic acid in the absence of a solvent, heated at 80°C for 5 hours, has also been reported to yield zinc(II) formate dihydrate. lookchem.com

The pH of the solution is a critical parameter in the precipitation process. For instance, in the precipitation of zinc-containing solids from acidic solutions, adjusting the pH to a range of 4.5 to 7.5 at temperatures between 70 to 95°C is crucial for the selective precipitation of zinc compounds. google.com While this specific example pertains to zinc oxide and gypsum, the principle of pH control is broadly applicable to the precipitation of zinc salts to avoid the formation of unwanted byproducts.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another effective method for producing crystalline zinc(II) formate dihydrate and other zinc-based materials. This technique involves carrying out the synthesis in an aqueous solution at elevated temperatures and pressures in a sealed vessel, known as an autoclave. These conditions can facilitate the growth of high-quality crystals with specific morphologies.

For example, hydrothermal methods have been successfully employed to synthesize nanocrystalline zinc oxide with varying particle shapes and sizes by reacting a zinc precursor like zinc acetate (B1210297) or nitrate (B79036) with a hydroxide (B78521) in an autoclave at temperatures ranging from 120–250 °C. nih.gov While this example focuses on zinc oxide, the underlying principles of hydrothermal synthesis are applicable to the crystallization of zinc formate dihydrate, often leading to well-defined crystal structures. The technique allows for precise control over crystal growth by manipulating parameters such as temperature, pressure, and reaction time. nih.govrsc.org

Solvothermal and Mechanochemical Preparations

Solvothermal Synthesis: This method is similar to hydrothermal synthesis but utilizes a non-aqueous solvent. The choice of solvent can significantly influence the resulting product's structure and properties. In the context of zinc-based metal-organic frameworks (MOFs), solvothermal synthesis using solvents like N,N-dimethylformamide (DMF) is common. researchgate.net Interestingly, under certain solvothermal conditions, DMF can decompose to form formate ions, which then react with the zinc source to produce formate-based MOFs. researchgate.net This indicates that solvothermal routes can be a viable, albeit sometimes indirect, pathway to zinc formate-containing structures.

Mechanochemical Synthesis: This solid-state method involves the grinding of reactants together, often with a small amount of liquid additive (liquid-assisted grinding or LAG), to induce a chemical reaction. irb.hr Mechanochemistry is recognized as an environmentally friendly technique that can produce materials rapidly and without the need for bulk solvents. irb.hr This approach has been successfully used to synthesize various metal-organic frameworks, including those based on zinc. irb.hracs.org While specific examples of the direct mechanochemical synthesis of pure zinc(II) formate dihydrate are less common in the provided literature, the principles of mechanochemistry suggest its potential as a rapid and solvent-free route for its preparation.

Optimization of Crystallization Conditions for High Purity and Yield

Optimizing crystallization conditions is paramount for obtaining high-purity zinc(II) formate dihydrate with a high yield. This involves a systematic manipulation of various chemical and physical parameters that influence nucleation and crystal growth. hamptonresearch.com

Key parameters to consider for optimization include:

Supersaturation: The driving force for crystallization, which can be controlled by adjusting the concentrations of the reactants (zinc source and formic acid) and the temperature. nih.govnih.gov A lower level of supersaturation generally promotes the growth of a smaller number of larger, higher-quality crystals. nih.gov

pH: As mentioned earlier, the pH of the solution significantly affects the solubility of zinc salts and can influence the formation of different species. google.comnih.gov Careful control of pH is necessary to ensure the selective precipitation of the desired zinc formate dihydrate.

Temperature: Temperature affects both the solubility of the reactants and the kinetics of crystal growth. hamptonresearch.comnih.gov Systematic variation of the growth temperature can help in identifying the optimal conditions for crystal formation. nih.gov

Solvent Composition: In precipitation techniques, the addition of a co-solvent like ethanol can be used to control the solubility of zinc formate dihydrate and induce crystallization. lookchem.com The ratio of solvents can be a critical parameter to optimize.

Stirring/Agitation: The rate of stirring can influence mass transport and the homogeneity of the solution, which in turn can affect the nucleation rate and crystal size distribution.

A general strategy for optimization involves identifying initial conditions that yield crystals and then systematically varying one or two parameters at a time, such as precipitant concentration and pH, while keeping others constant. hamptonresearch.com This methodical approach allows for the fine-tuning of conditions to achieve the desired crystal quality and yield.

Influence of Reaction Parameters on Compound Morphology and Particle Size

The morphology and particle size of zinc(II) formate dihydrate are significantly influenced by the reaction parameters during its synthesis. Controlling these aspects is crucial as they can impact the material's performance in subsequent applications.

| Reaction Parameter | Effect on Morphology and Particle Size |

| pH | Can influence the shape and size of the resulting crystals. For example, in the synthesis of Zn-based MOFs, varying the pH was shown to control the morphology and size of the crystals. rsc.org |

| Reactant Concentration | Higher concentrations can lead to faster nucleation and smaller particle sizes, while lower concentrations may favor the growth of larger crystals. |

| Temperature | Affects the rate of crystal growth and can influence the final crystal habit. In hydrothermal synthesis, for instance, increasing the process time often leads to an increase in particle diameter. nih.gov |

| Solvent | The choice of solvent in solvothermal synthesis can dictate the crystal structure and morphology. |

| Additives/Templates | The presence of additives or templates can direct the growth of crystals into specific shapes and sizes. |

For example, in the synthesis of zinc oxide nanoparticles via thermal decomposition of zinc acetate dihydrate, the calcination temperature and heating rate were found to influence particle morphology and crystallinity. researchgate.net Similarly, in the hydrothermal synthesis of ZnO nanowires, parameters such as the substrate, seed layer preparation, and the dimensions of the templating mask all played a role in determining the final morphology of the nanowires. youtube.com These examples highlight the high degree of control that can be exerted over the final product's physical characteristics by carefully managing the synthesis conditions.

Strategic Utilization as a Precursor in Advanced Inorganic Material Synthesis

Zinc(II) formate dihydrate is a valuable precursor for the synthesis of a variety of advanced inorganic materials, most notably zinc oxide (ZnO) and zinc-based metal-organic frameworks (MOFs).

Synthesis of Zinc Oxide (ZnO): Thermal decomposition of zinc(II) formate dihydrate is a common and effective method for producing ZnO. The decomposition process typically occurs at elevated temperatures, leading to the formation of ZnO nanoparticles, nanorods, or other morphologies depending on the decomposition conditions. aip.orgmdpi.com The anhydrous form of zinc formate decomposes at temperatures above 140°C. noaa.gov The properties of the resulting ZnO, such as particle size and surface area, can be tailored by controlling the temperature and atmosphere during decomposition. nih.gov For instance, ZnO nanoparticles synthesized via thermal decomposition of zinc acetate dihydrate have shown high photocatalytic activity. aip.org

Synthesis of Metal-Organic Frameworks (MOFs): Zinc(II) formate dihydrate can be used as a zinc source in the synthesis of MOFs. researchgate.net MOFs are porous crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. rsc.orgnih.gov In some cases, formate ligands derived from the precursor itself can be incorporated into the final MOF structure. researchgate.net The synthesis of zinc-based MOFs can be achieved through various methods, including hydrothermal, solvothermal, and sonochemical techniques, often using a zinc salt like zinc formate as a starting material. nih.govrsc.org

The ability to direct the decomposition products of In-Zn formate mixtures towards either oxidation or reduction by controlling the decomposition atmosphere or using solution additives further underscores the versatility of formate precursors in materials synthesis. nih.gov

Structural Elucidation and Crystallographic Investigations of Zinc Ii Formate Dihydrate

Single Crystal X-ray Diffraction Analysis of the Dihydrate Form

Single-crystal X-ray diffraction has been instrumental in determining the precise atomic arrangement within bis(formyloxy)ZINC dihydrate. The compound crystallizes in the monoclinic space group P2₁/c. pnnl.govresearchgate.net The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.

| Parameter | Value |

|---|---|

| Formula | Zn(HCOO)₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.703(2) |

| b (Å) | 7.154(2) |

| c (Å) | 9.315(2) |

| β (°) | 97.63(2) |

| Volume (ų) | 574.9(2) |

| Z | 4 |

Detailed Analysis of the Zinc(II) Coordination Environment

Coordination Geometry and Stereochemical Flexibility of the Zinc(II) Center

Both unique zinc centers in the structure are six-coordinated, adopting a distorted octahedral geometry. pnnl.gov One zinc atom, designated as Zn(1), is coordinated exclusively by oxygen atoms from the bridging formate (B1220265) anions. The other zinc atom, Zn(2), is coordinated by oxygen atoms from both bridging formate anions and two water molecules. pnnl.govresearchgate.net The octahedral coordination around the zinc(II) centers is a common feature for this ion, reflecting its flexible coordination preferences.

Characterization of Formate Anion Coordination Modes (e.g., monodentate, bidentate, bridging)

The formate anions in this structure exhibit a bridging coordination mode. Each formate group links two different zinc centers, creating a polymeric network. pnnl.govresearchgate.net This bridging is crucial in extending the structure in three dimensions. The oxygen atoms of the formate ligands coordinate to the zinc centers, with specific bond distances that have been accurately measured. pnnl.gov

Identification and Role of Coordinated Water Molecules in the Primary Coordination Sphere

Coordinated water molecules play a pivotal role in the structure of bis(formyloxy)ZINC dihydrate. Two water molecules are directly bonded to the Zn(2) center, completing its octahedral coordination sphere. pnnl.govresearchgate.net These water molecules are not merely space-fillers but are integral to the primary coordination environment of one of the zinc ions.

| Bond | Distance (Å) |

|---|---|

| Zn(1)-O(1) | 2.128(3) |

| Zn(1)-O(3) | 2.069(3) |

| Zn(1)-O(4) | 2.078(3) |

| Zn(2)-O(1) | 2.158(3) |

| Zn(2)-O(2) | 2.083(3) |

| Zn(2)-O(5) (H₂O) | 2.094(3) |

| Angle | Value (°) |

|---|---|

| O(3)-Zn(1)-O(1) | 89.6(1) |

| O(4)-Zn(1)-O(1) | 90.4(1) |

| O(4)-Zn(1)-O(3) | 89.3(1) |

| O(2)-Zn(2)-O(1) | 88.9(1) |

| O(5)-Zn(2)-O(1) | 91.1(1) |

| O(5)-Zn(2)-O(2) | 89.2(1) |

Supramolecular Assembly and Intermolecular Interactions within the Crystal Lattice

Analysis of Hydrogen Bonding Networks and their Contribution to Structural Stability

An extensive network of hydrogen bonds is present in bis(formyloxy)ZINC dihydrate, primarily involving the coordinated water molecules as hydrogen bond donors. These water molecules form hydrogen bonds with the oxygen atoms of the formate anions that are not coordinated to the same zinc center. This intricate web of hydrogen bonds links the polymeric chains and layers, contributing significantly to the cohesion and stability of the three-dimensional crystal lattice.

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O(5)-H(5A)···O(2) | 0.83(5) | 1.88(5) | 2.704(4) | 177(5) |

| O(5)-H(5B)···O(4) | 0.82(5) | 1.93(5) | 2.743(4) | 171(5) |

Investigation of Other Non-Covalent Interactions

The stability and intricate three-dimensional structure of Bis(formyloxy)ZINC dihydrate are not solely determined by the coordination bonds to the zinc centers but are also significantly influenced by a network of non-covalent interactions. nih.gov Among these, hydrogen bonding plays a paramount role. acs.org

Given the absence of aromatic rings in the structure of Bis(formyloxy)ZINC dihydrate, π-π stacking interactions are not a feature of its crystal packing. The supramolecular assembly is primarily directed by the stronger and more directional forces of coordination and hydrogen bonding.

Formation of One-, Two-, and Three-Dimensional Polymeric Arrangements

The crystal structure of Bis(formyloxy)ZINC dihydrate is not composed of discrete molecular units but rather forms a complex coordination polymer. The formate ligands act as bridging units, linking the zinc centers into an extended network.

The connection between the two distinct zinc environments, Zn(1) and Zn(2), is facilitated by the formate ligands. Specifically, the longest Zn-O bonds, Zn(1)-O(1) and Zn(2)-O(2), form the links between these two sites. acs.org This bridging by the formate ligands results in the formation of a three-dimensional polymeric arrangement.

The versatility of zinc(II) ions to adopt various coordination geometries, coupled with the ability of carboxylate ligands to bridge metal centers in different ways, allows for the formation of diverse one-, two-, and three-dimensional networks in related zinc carboxylate compounds. americanelements.com In the case of Bis(formyloxy)ZINC dihydrate, the specific combination of octahedral zinc coordination, bridging formate ligands, and the presence of coordinated water molecules leads to the observed 3D polymeric architecture. This intricate network is further solidified by the hydrogen bonding interactions discussed previously, which create a robust and well-defined supramolecular structure.

Spectroscopic Characterization Techniques in Structural Analysis

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment and Ligand Coordination Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of Bis(formyloxy)ZINC dihydrate, FTIR is instrumental in confirming the coordination of the formate (B1220265) ligands to the zinc center and verifying the presence of water of hydration.

The infrared spectrum of Bis(formyloxy)ZINC dihydrate exhibits characteristic absorption bands corresponding to the vibrational modes of the formate (HCOO⁻) and water (H₂O) molecules. The formate ligand, in particular, provides a clear spectroscopic signature through its carboxylate group (COO⁻). The key vibrational modes are the asymmetric and symmetric stretching vibrations of the COO⁻ group. The positions of these bands are sensitive to the coordination mode of the carboxylate. In a free formate ion, these vibrations occur at specific frequencies. However, upon coordination to a metal ion like zinc, these frequencies shift, providing evidence of the metal-ligand bond formation.

A critical parameter derived from the FTIR spectrum is the difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group. This value can help distinguish between different coordination modes, such as monodentate, bidentate chelating, or bidentate bridging. For Bis(formyloxy)ZINC dihydrate, where the formate ligands act as bridging ligands between zinc centers, a specific Δν value is expected. acs.orgnih.gov

Furthermore, the presence of water of hydration is confirmed by broad absorption bands in the high-frequency region of the spectrum, typically around 3000-3500 cm⁻¹, which are characteristic of the O-H stretching vibrations of water molecules. Bending vibrations of the coordinated water molecules are also observable at lower frequencies. The presence of these bands confirms the dihydrate nature of the compound. rjpbcs.com

Table 1: Typical FTIR Vibrational Frequencies for Bis(formyloxy)ZINC dihydrate

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

| ν(O-H) | 3000 - 3500 | Stretching vibrations of coordinated water molecules |

| νₐₛ(COO⁻) | ~1570 - 1590 | Asymmetric stretching of the formate carboxylate group |

| νₛ(COO⁻) | ~1350 - 1370 | Symmetric stretching of the formate carboxylate group |

| δ(H₂O) | ~1600 - 1650 | Bending vibration of coordinated water molecules |

Note: The exact frequencies can vary slightly depending on the specific crystalline environment and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the local chemical environment of specific nuclei. For Bis(formyloxy)ZINC dihydrate, ¹H and ¹³C NMR can provide information on the formate ligand, while solid-state ⁶⁷Zn NMR can directly probe the zinc centers.

In ¹H NMR spectroscopy, the proton of the formate ligand (H-COO⁻) would give rise to a characteristic signal. The chemical shift of this proton would be influenced by the coordination to the zinc ion. Similarly, in ¹³C NMR spectroscopy, the carbon atom of the carboxylate group would produce a signal whose chemical shift would also be indicative of its coordination environment. nih.gov

More advanced solid-state NMR techniques have been particularly revealing for the structure of Bis(formyloxy)ZINC dihydrate. Solid-state ⁶⁷Zn NMR spectroscopy has been used to study the local environment of the zinc atoms directly. acs.orgnih.gov These studies have shown that there are two distinct zinc sites within the crystal structure. One site is coordinated to four water molecules in a plane and two bridging formate ligands. The other zinc site is coordinated to six bridging formate ligands. acs.orgnih.govacs.org

The ⁶⁷Zn NMR experiments have determined different quadrupole coupling constants for these two sites, reflecting their different coordination geometries. The hydrated zinc site has a quadrupole coupling constant (Cq) of approximately 9.6 MHz, while the anhydrous site has a Cq of about 6.2 MHz. acs.orgnih.gov This detailed information from solid-state NMR complements the data from X-ray diffraction and provides a more complete picture of the coordination environment of the zinc ions in the solid state.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is often used in conjunction with FTIR. While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. The selection rules for Raman and FTIR are different, meaning that some vibrational modes may be active in one technique but not the other. Therefore, Raman spectroscopy provides complementary information for a complete vibrational analysis.

For Bis(formyloxy)ZINC dihydrate, the Raman spectrum would also be expected to show the characteristic vibrations of the formate ligand and the zinc-oxygen bonds. The symmetric stretching vibration of the carboxylate group, which is often strong in the Raman spectrum, can be used to confirm the coordination of the formate ligand. The low-frequency region of the Raman spectrum is particularly useful for observing the stretching vibrations of the metal-oxygen (Zn-O) bonds, providing direct evidence of the coordination of both the formate and water ligands to the zinc center.

While detailed Raman spectra specifically for Bis(formyloxy)ZINC dihydrate are not as commonly reported as FTIR spectra, the principles of the technique and comparison with related metal-organic compounds suggest its utility in confirming the structure and bonding within the molecule. nih.govdbc.wroc.pl For instance, the analysis of the PO₄ stretching region in zinc phosphates has shown that Raman spectroscopy can provide better-resolved bands than infrared spectroscopy. nih.gov

X-ray Powder Diffraction (XRPD) for Phase Identification, Purity Assessment, and Crystalline Modifications

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and crystallite size of a material. For Bis(formyloxy)ZINC dihydrate, XRPD is essential for confirming its crystalline nature and identifying its specific crystal structure.

The crystal structure of Bis(formyloxy)ZINC dihydrate has been determined to be monoclinic with the space group P2₁/c. acs.orgacs.org The XRPD pattern of a pure sample will show a unique set of diffraction peaks at specific angles (2θ), which serves as a fingerprint for this compound. This allows for the unambiguous identification of the material and assessment of its purity, as any crystalline impurities would produce their own set of diffraction peaks.

The crystallographic data obtained from single-crystal X-ray diffraction, which informs the interpretation of XRPD patterns, reveals the precise arrangement of atoms in the unit cell. As mentioned earlier, these studies have confirmed the presence of two distinct zinc environments within the crystal lattice. acs.orgnih.gov One zinc atom is octahedrally coordinated to six oxygen atoms from bridging formate ligands, while the other is also octahedrally coordinated but to four oxygen atoms from water molecules and two from bridging formate ligands. This detailed structural information is crucial for understanding the properties and behavior of the compound.

Table 2: Crystallographic Data for Bis(formyloxy)ZINC dihydrate (Zinc Formate Dihydrate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.orgacs.org |

| Space Group | P2₁/c | acs.orgacs.org |

| a (Å) | 8.68 | acs.org |

| b (Å) | 7.16 | acs.org |

| c (Å) | 9.23 | acs.org |

| β (°) | 98.4 | acs.org |

| Z | 4 | acs.org |

Note: Lattice parameters can show slight variations between different studies.

Thermal Behavior and Decomposition Pathways of Zinc Ii Formate Dihydrate

Thermogravimetric Analysis (TGA) for Mass Loss Events Associated with Dehydration and Decomposition

Thermogravimetric analysis of bis(formyloxy)zinc dihydrate reveals a distinct two-step decomposition process. researchgate.net The initial mass loss corresponds to the dehydration of the compound, where the two water molecules of hydration are removed. This is followed by the decomposition of the anhydrous zinc formate (B1220265) into the final solid product.

The first stage, the dehydration process, involves the loss of the two water molecules. researchgate.net Following dehydration, the now anhydrous zinc formate (Zn(HCOO)₂) undergoes decomposition in the second stage. researchgate.net

Table 1: TGA Data for the Thermal Decomposition of Bis(formyloxy)zinc Dihydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| Stage 1 | ~100 - 150 | ~18.8% | Dehydration: Loss of 2H₂O |

| Stage 2 | ~250 - 350 | ~37.6% | Decomposition of anhydrous zinc formate |

Note: The temperature ranges and mass loss percentages are approximate and can vary slightly depending on experimental conditions such as heating rate.

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions

Differential scanning calorimetry provides further details into the energetic changes occurring during the thermal decomposition of bis(formyloxy)zinc dihydrate. The DSC curve typically shows multiple endothermic peaks. researchgate.net

The first significant endothermic event corresponds to the dehydration of the compound, confirming the energy required to remove the water molecules. Studies have shown that the DSC curve can exhibit apparent double endothermic peaks during this dehydration process. researchgate.net Following dehydration, additional endothermic peaks are observed at higher temperatures, which are associated with the decomposition of the anhydrous zinc formate. researchgate.net In some studies, three distinct endothermic peaks have been reported in the temperature range of 300 to 650 K. researchgate.net

Kinetic Studies of Thermal Dehydration Processes

The kinetics of the thermal dehydration of bis(formyloxy)zinc dihydrate have been investigated to understand the mechanism and determine the activation energy of the process. The rate of dehydration has been found to show an unusual dependence on water vapor pressure. researchgate.net Initially, an increase in water vapor pressure leads to an increased rate of dehydration, which then reaches a maximum before decreasing to a constant value. researchgate.net

The apparent activation energy for the dehydration step has been calculated using methods such as the Kissinger method, which utilizes data from TGA experiments conducted at different heating rates. researchgate.net

Identification and Characterization of Solid-State Decomposition Products

The primary solid-state product resulting from the complete thermal decomposition of bis(formyloxy)zinc dihydrate is zinc oxide (ZnO). researchgate.net The crystallinity of the intermediate anhydrous zinc formate and the final zinc oxide product can be influenced by the experimental conditions, such as the temperature and the water vapor pressure during dehydration. researchgate.net X-ray diffraction (XRD) is a key technique used to identify and characterize the crystalline phases of the solid products formed at different stages of decomposition. researchgate.net Studies have confirmed the formation of crystalline anhydrous Zn(HCOO)₂ after the initial dehydration step. researchgate.net

Analysis of Gaseous Effluents During Thermal Degradation

The thermal degradation of bis(formyloxy)zinc dihydrate releases various gaseous products. During the initial dehydration stage, the primary gaseous effluent is water (H₂O). The subsequent decomposition of the anhydrous zinc formate results in the evolution of other gases. Literature suggests that the decomposition of metal formates can produce a mixture of gases, including carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.net The specific composition of the gaseous effluents can be influenced by the atmosphere in which the decomposition is carried out (e.g., inert or oxygen-rich). researchgate.net

Computational Chemistry and Theoretical Modeling of Zinc Ii Formate Dihydrate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular geometries and electronic properties of metal complexes. For bis(formyloxy)zinc dihydrate, DFT calculations are employed to determine the optimized ground-state geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a suitable functional, such as B3LYP, in conjunction with a basis set like 6-31G* or LANL2DZ, which has been shown to provide reliable results for systems containing transition metals. epa.govrepec.org

The geometry optimization process seeks to find the minimum energy conformation of the molecule, which corresponds to its most stable structure. For bis(formyloxy)zinc dihydrate, this involves modeling the coordination of the zinc(II) ion with two formate (B1220265) ligands and two water molecules. Theoretical studies on similar zinc carboxylate complexes, such as zinc acetate (B1210297), have demonstrated that the carboxylate ligand can adopt either a monodentate or a bidentate coordination mode. epa.gov DFT calculations can elucidate the preferred coordination in bis(formyloxy)zinc dihydrate.

The electronic structure, once the geometry is optimized, can be analyzed to understand the distribution of electron density and the nature of the chemical bonds. Properties such as atomic charges, electrostatic potential maps, and frontier molecular orbitals are calculated to provide a detailed picture of the molecule's electronic landscape.

Table 1: Optimized Geometrical Parameters for Bis(formyloxy)zinc Dihydrate from DFT Calculations

| Parameter | Calculated Value |

| Zn-O (formate) Bond Length | 2.01 Å |

| Zn-O (water) Bond Length | 2.15 Å |

| O-Zn-O (formate) Angle | 110.5° |

| O-Zn-O (water) Angle | 95.2° |

| C-O (coordinated) Bond Length | 1.28 Å |

| C-O (uncoordinated) Bond Length | 1.24 Å |

Note: The values presented in this table are representative and based on typical DFT results for similar zinc complexes.

Molecular Orbital Analysis and Bonding Characteristics

Molecular Orbital (MO) theory provides a framework for understanding the bonding interactions within bis(formyloxy)zinc dihydrate. An analysis of the MO diagram reveals the nature of the interactions between the zinc(II) ion and the formate and water ligands. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity.

In bis(formyloxy)zinc dihydrate, the HOMO is typically localized on the formate ligands, specifically the oxygen atoms, while the LUMO is predominantly centered on the zinc(II) ion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability.

The bonding between the zinc(II) ion and the ligands can be characterized as a combination of electrostatic and covalent interactions. The formate ligands act as bidentate chelating agents, forming strong coordinate bonds with the zinc center. The water molecules also coordinate to the zinc ion, completing its coordination sphere. Theoretical studies on related zinc complexes have shown that the Zn-O bond distances for chelating carboxylate derivatives are not significantly influenced by the substituent on the carboxylic carbon atom. epa.gov

Table 2: Key Molecular Orbitals and their Bonding Contributions in Bis(formyloxy)zinc Dihydrate

| Molecular Orbital | Primary Atomic Orbital Contributions | Bonding Character |

| LUMO | Zn (4s, 4p) | Antibonding (σ*) with respect to Zn-O bonds |

| HOMO | O (2p) from formate | Non-bonding lone pair |

| HOMO-1 | O (2p) from formate and water | Bonding (σ) with respect to Zn-O bonds |

| HOMO-2 | C (2p), O (2p) from formate | π-bonding within the formate ligand |

Note: This table provides a qualitative description of the principal molecular orbitals.

Simulation of Spectroscopic Properties (e.g., IR, NMR)

Computational methods can be used to simulate various spectroscopic properties of bis(formyloxy)zinc dihydrate, providing a valuable tool for interpreting experimental spectra. The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak in the IR spectrum. This allows for a detailed assignment of the experimental spectrum. For instance, the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group can be identified and analyzed.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational models. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference. These theoretical predictions can aid in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra of bis(formyloxy)zinc dihydrate dissolved in a suitable solvent.

Table 3: Comparison of Calculated and Experimental Infrared Frequencies for Key Vibrational Modes in Bis(formyloxy)zinc Dihydrate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (water) | 3450 | 3400-3500 |

| C-H Stretch (formate) | 2890 | 2850-2950 |

| Asymmetric COO⁻ Stretch | 1620 | 1580-1650 |

| Symmetric COO⁻ Stretch | 1385 | 1350-1420 |

| Zn-O Stretch | 450 | 400-500 |

Note: Experimental values are typical ranges for metal formates. Calculated values are representative and may vary with the level of theory.

Predictive Modeling of Coordination Behavior and Intermolecular Interactions

Theoretical modeling can be extended to predict the coordination behavior of the zinc(II) ion and the nature of intermolecular interactions within the crystal lattice of bis(formyloxy)zinc dihydrate. By exploring different possible coordination geometries and ligand arrangements, computational models can identify the most energetically favorable structures. This is particularly useful for understanding the polymorphism and phase transitions in the solid state.

Furthermore, these models can provide a detailed picture of the hydrogen bonding network within the crystal structure. In bis(formyloxy)zinc dihydrate, the coordinated water molecules can act as hydrogen bond donors, while the oxygen atoms of the formate ligands can act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal packing. The strength and geometry of these interactions can be quantified through computational analysis. The incorporation of explicit metal ion coordination geometry in predictive modeling has been shown to significantly improve the accuracy of structure prediction. nih.govnih.gov

Theoretical Insights into Thermal Decomposition Mechanisms

Computational chemistry offers a powerful approach to investigate the thermal decomposition mechanisms of bis(formyloxy)zinc dihydrate. By mapping the potential energy surface for various decomposition pathways, the transition states and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the compound breaks down upon heating.

For bis(formyloxy)zinc dihydrate, the initial step in the thermal decomposition is likely the loss of the two water molecules to form anhydrous zinc formate. Subsequent decomposition of the anhydrous salt can proceed through different pathways, leading to the formation of zinc oxide as the final product. Theoretical studies on the thermal decomposition of the analogous zinc acetate suggest that the decomposition can involve the release of molecules such as acetic acid, acetone, and carbon dioxide. core.ac.ukpsu.eduresearchgate.net A similar theoretical investigation for zinc formate would likely predict the evolution of formic acid, formaldehyde, carbon monoxide, carbon dioxide, and water.

By calculating the thermodynamic properties (ΔG, ΔH, and ΔS) for each possible reaction step as a function of temperature, the most favorable decomposition pathway can be identified. These theoretical insights are invaluable for understanding the thermal stability of the compound and for controlling the synthesis of zinc oxide nanoparticles through the thermal decomposition of bis(formyloxy)zinc dihydrate.

Advanced Applications and Functional Materials Development from Zinc Ii Formate Dihydrate

Precursor Chemistry for Zinc Oxide (ZnO) Materials

Zinc(II) formate (B1220265) dihydrate serves as an excellent precursor for the synthesis of zinc oxide (ZnO), a wide-bandgap semiconductor with a host of desirable properties, including high electron mobility and strong room-temperature luminescence. nih.gov The thermal decomposition of Zinc(II) formate dihydrate offers a straightforward and controllable route to produce high-purity ZnO.

Synthesis of ZnO Nanoparticles with Tailored Morphologies

The morphology of zinc oxide nanoparticles plays a crucial role in determining their physical and chemical properties, and consequently, their performance in various applications. Zinc(II) formate dihydrate has proven to be an effective precursor for the synthesis of ZnO nanoparticles with a variety of controlled shapes and sizes.

Researchers have successfully synthesized ZnO nanoparticles with diverse morphologies, including spherical, nanoflex, dumbbell-like, and rod-like shapes, by employing an alkaline precipitation method with Zinc(II) formate dihydrate and sodium hydroxide (B78521), using sodium dodecyl sulphate (SDS) as a surface-active agent. researchgate.netscribd.com The use of different biotemplates in a simple and green technique has also enabled the growth of biomorphic ZnO structures with controlled size and shape. dhu.edu.cn The choice of solvent and the use of stabilizing agents like triethanolamine (B1662121) (TEA) have also been shown to influence the final morphology of the ZnO nanoparticles. researchgate.net For instance, a solvothermal method using TEA as a polymerization agent has been effective in producing homogenous ZnO nanoparticles with a near-hexagonal shape. researchgate.net

The ability to tailor the morphology of ZnO nanoparticles is critical for their application. For example, a mixture of rod and sphere-shaped ZnO nanoparticles has been shown to enhance the performance of organic light-emitting diode (OLED) devices by creating a denser film with a larger contact area, which positively impacts the movement of electron carriers. eurekaselect.com

Table 1: Influence of Synthesis Parameters on ZnO Nanoparticle Morphology

| Precursor | Synthesis Method | Surfactant/Agent | Resulting Morphology | Reference |

|---|---|---|---|---|

| Zinc(II) formate dihydrate | Alkaline Precipitation | Sodium Dodecyl Sulphate (SDS) | Spherical, Nanoflex, Dumbbell-like, Rod-like | researchgate.netscribd.com |

| Zinc(II) formate dihydrate | Biotemplate-assisted | Various biotemplates | Biomorphic structures | dhu.edu.cn |

| Zinc Acetate (B1210297) | Solvothermal | Triethanolamine (TEA) | Near-hexagonal | researchgate.net |

| Zinc Acetate | Controlled reaction time/temp | Potassium Hydroxide | Rod and Sphere mixture | eurekaselect.com |

Fabrication of ZnO Thin Films for Electronic and Optoelectronic Applications

Zinc oxide thin films are integral components in a variety of electronic and optoelectronic devices, including transparent conducting oxides, thin-film transistors (TFTs), light-emitting diodes (LEDs), and solar cells. scispace.comresearchgate.net Zinc(II) formate dihydrate, along with other zinc precursors like zinc acetate, is utilized in various deposition techniques to create high-quality ZnO thin films.

Methods such as spray pyrolysis, sol-gel spin coating, and chemical bath deposition are commonly employed for the fabrication of ZnO thin films. The sol-gel method, in particular, is noted for being a cost-effective, safe, and versatile process. The properties of the resulting thin films, such as their crystal structure, surface morphology, and optical transparency, are highly dependent on the deposition parameters, including the precursor solution concentration, annealing temperature, and the number of coating layers.

For instance, ZnO thin films with a preferred (002) grain orientation, which is desirable for piezoelectric applications, can be achieved by controlling the thickness of the multilayer sol-gel coating. The use of nanocrystal inks derived from precursors like zinc acetate allows for the fabrication of semiconducting ZnO films at relatively low temperatures, which is advantageous for certain applications. These films have been successfully incorporated as electron injection layers in OLED devices, demonstrating their practical utility in optoelectronics. eurekaselect.com

Investigation of ZnO Material Properties Derived from Zinc(II) Formate Dihydrate Precursors

The material properties of zinc oxide are intrinsically linked to the synthesis conditions and the precursor used. Research has shown that ZnO derived from Zinc(II) formate dihydrate exhibits distinct and tunable characteristics.

The thermal decomposition of Zinc(II) formate dihydrate at 600°C produces ZnO nanoparticles with specific optical properties. scribd.com The band gap of these nanoparticles has been reported to be in the range of 3.36 – 3.65 eV, with particle radii between 1.48 – 2.73 nm. researchgate.netscribd.com The crystallite size of ZnO nanoparticles can be influenced by factors such as the concentration of the precursor and the annealing temperature. nih.gov For example, studies using other zinc precursors have shown that increasing the calcination temperature generally leads to an increase in the average crystallite size.

The photoluminescence (PL) spectra of ZnO nanoparticles typically show a band-edge excitonic emission in the UV region and a defect-related emission in the visible range. The intensity and position of these emission peaks can vary depending on the synthesis method and the precursor, providing insights into the defect densities and optical quality of the material. For instance, ZnO nanoparticles synthesized from zinc formate exhibit a characteristic absorption peak around 370 nm, corresponding to the intrinsic band-gap absorption. researchgate.net

Table 2: Properties of ZnO Derived from Zinc(II) Formate Dihydrate

| Property | Value/Range | Synthesis Method | Reference |

|---|---|---|---|

| Band Gap | 3.36 – 3.65 eV | Alkaline Precipitation | researchgate.netscribd.com |

| Particle Radius | 1.48 – 2.73 nm | Alkaline Precipitation | researchgate.netscribd.com |

| Crystallite Size | ~33 nm | Solvothermal | researchgate.net |

| UV Absorption Peak | ~370 nm | Solvothermal | researchgate.net |

| Photoluminescence | UV and Visible Emission | Various |

Catalytic Activity of Zinc(II) Formate and its Derivatives

Beyond its role as a precursor, Zinc(II) formate and the materials derived from it exhibit significant catalytic activity, making them valuable in both organic synthesis and environmental applications.

Exploration of Lewis Acid Catalysis in Organic Synthesis

Zinc(II) compounds are recognized as effective Lewis acid catalysts due to the electron-deficient nature of the zinc ion, which allows it to accept electron pairs. While zinc acetate is a more commonly cited example in the literature for promoting various organic transformations, the fundamental principles of Lewis acidity apply to other zinc salts, including Zinc(II) formate. The Zn2+ ion, with its d10 electronic configuration, is redox-inactive, which provides a stable and predictable coordination environment for catalysis.

Zinc-based catalysts are employed in a range of organic reactions, such as the formation of oxazolines from esters and amino alcohols. The catalytic activity stems from the ability of the zinc ion to coordinate with substrates, thereby activating them for subsequent reactions. While specific studies focusing solely on Bis(formyloxy)ZINC dihydrate as a Lewis acid catalyst are less common, its inherent Lewis acidic character suggests its potential for use in similar catalytic applications. Further research into the catalytic applications of Zinc(II) formate dihydrate could unveil its efficacy in a broader spectrum of organic reactions.

Photocatalytic Degradation of Organic Pollutants

Zinc oxide is a well-established photocatalyst for the degradation of organic pollutants in water and wastewater. When ZnO is irradiated with light of energy greater than its band gap, electron-hole pairs are generated, which can then produce highly reactive oxygen species that break down organic molecules. eurekaselect.com The efficiency of this process is highly dependent on the properties of the ZnO, such as its particle size, surface area, and crystallinity.

ZnO nanoparticles synthesized from Zinc(II) formate dihydrate have demonstrated effectiveness in the photocatalytic degradation of organic dyes. scribd.com Studies have shown that these nanoparticles can achieve high degradation efficiencies for dyes like methyl orange under sunlight irradiation. dhu.edu.cn The photocatalytic activity of ZnO can be enhanced by controlling its morphology and by doping it with other elements. For example, rod-like ZnO particles have been found to be more effective in degrading Rhodamine B than other morphologies. Furthermore, the degradation efficiency can be influenced by operational parameters such as catalyst loading, pH of the solution, and the initial concentration of the pollutant. The high photocatalytic efficiency of ZnO derived from Zinc(II) formate dihydrate highlights its potential as a cost-effective and environmentally friendly solution for water purification. dhu.edu.cn

Table 3: Photocatalytic Degradation of Organic Dyes using ZnO

| Pollutant | ZnO Precursor | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Methylene Blue | Thymus vulgaris leaf extract/Zinc precursor | UV | 100% (20 min) | researchgate.net |

| Sunfix Red | Thymus vulgaris leaf extract/Zinc precursor | UV | 100% (45 min) | researchgate.net |

| Methyl Orange | Zinc precursor (unspecified) | Sunlight | >80% (60 min) | dhu.edu.cn |

| Rhodamine B | Zinc Acetate Dihydrate | UV | ~94% (120 min) | scribd.com |

| Methylene Blue | Zinc Acetate Anhydrous | UV | >98% (40 min) |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The use of bis(formyloxy)ZINC dihydrate as a precursor or in-situ generated node is pivotal in the construction of a diverse range of coordination polymers and MOFs. These materials, assembled through the coordination of zinc(II) ions with various organic linkers, exhibit a wide array of topologies and functionalities. The formate groups in the initial zinc compound can be substituted by more complex carboxylate linkers during solvothermal or hydrothermal synthesis, allowing for the creation of intricate and functional architectures. researchgate.net

Rational Design Principles for Zn(II)-Carboxylate Frameworks

The rational design of Zn(II)-carboxylate frameworks is a key strategy to tailor their properties for specific applications. This approach, often referred to as reticular chemistry, allows for the targeted synthesis of MOFs with desired topologies and pore environments by carefully selecting the building blocks, including the metal source and organic linkers. nih.gov The choice of organic linker, with its specific geometry, functionality, and length, plays a crucial role in determining the final structure and properties of the resulting framework. researchgate.net

Several key principles guide the rational design of these materials:

Control of Dimensionality and Topology: By employing linkers with different coordination modes and geometries, it is possible to direct the assembly of 1D, 2D, or 3D frameworks. For instance, the use of a linear dicarboxylate linker like 1,4-benzenedicarboxylic acid (H2bdc) with a zinc source can lead to the formation of a one-dimensional chain structure. znaturforsch.com The introduction of a secondary, bridging ligand can then connect these chains into higher-dimensional networks.

Functionalization of Pores: The incorporation of functional groups into the organic linkers allows for the tuning of the chemical environment within the pores of the MOF. This is critical for applications such as selective gas sorption and catalysis. For example, amino-functionalized Zn-MOFs have been designed for the highly selective detection of specific molecules. rsc.org

Modulation of Reaction Conditions: Parameters such as temperature, solvent, and pH can significantly influence the final product. Different solvothermal conditions can lead to the formation of isomeric or polymorphic frameworks with distinct properties. rsc.org For instance, the synthesis of a Zn(II) coordination polymer with 4-methoxyisophthalic acid under different solvent systems can result in structures with varying dimensionalities and interpenetration. nih.gov

The table below summarizes examples of rationally designed Zn(II)-carboxylate frameworks, highlighting the linkers used and the resulting structural features.

| Framework Name/Formula | Organic Linker(s) | Key Structural Feature | Reference |

| [Zn(1,4-bdc)(2,6-bip)·2H2O]n | 1,4-benzenedicarboxylic acid (1,4-H2bdc), 2,6-bis(imidazole-1-yl)pyridine (2,6-bip) | 1D chain structure | researchgate.net |

| [NH2(CH3)2][Zn4O(bpt)2(bdc-NH2)0.5]·5DMF | biphenyl-3,4',5-tricarboxylate (H3bpt), 2-aminoterephthalic acid (H2bdc-NH2) | 3D framework with amino-functionalized pores | rsc.org |

| {[Zn(MIPA)(4,4′-bipy)0.5(H2O)]·1.5H2O}n | 4-methoxyisophthalic acid (MIPA), 4,4′-bipyridine (4,4′-bipy) | 2-fold interpenetrating structure with hcb topology | nih.gov |

Investigation of Luminescent Properties for Optoelectronic Materials

Zinc(II)-based coordination polymers and MOFs often exhibit interesting luminescent properties, making them promising candidates for applications in optoelectronics, chemical sensing, and medical imaging. The luminescence in these materials typically originates from the organic linkers (intraligand emission) or from charge transfer between the metal and the linker (metal-to-ligand charge transfer, MLCT, or ligand-to-metal charge transfer, LMCT). mdpi.com The d¹⁰ electronic configuration of the Zn(II) ion prevents d-d electronic transitions, thus allowing for the observation of ligand-based fluorescence. researchgate.net

The luminescent behavior of these frameworks can be tuned by modifying the organic linkers. For example, a supramolecular 3D Zn(II) MOF constructed with terephthalate (B1205515) and bis(imidazol-1-yl)methane linkers displays blue (aquamarine) emission with a maximum at 430 nm upon excitation at 325 nm. researchgate.net The luminescence of these materials can be sensitive to the presence of certain molecules, which can either enhance or quench the emission. This property is the basis for their use as chemical sensors. For instance, a Zn(II) coordination polymer has been shown to exhibit high selectivity for sensing Fe(III) ions and 2,4,6-trinitrophenol (TNP) through luminescence quenching. mdpi.com

The following table presents data on the luminescent properties of several Zn(II)-carboxylate frameworks.

| Framework Formula | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |

| {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H2O}n | 325 | 430 | Luminescent sensing | researchgate.net |

| [Zn(piph)(H2O)2]n | Not specified | Not specified | Sensing of Fe(III) and TNP | mdpi.com |

| [Zn(Bpy)(DHTA)0.5]n | 366 | 365 | Luminescent material | nih.gov |

Exploration of Gas Sorption and Separation Capabilities within Framework Structures

The porous nature of many MOFs derived from zinc carboxylates makes them excellent candidates for gas sorption and separation applications. The ability to tune the pore size and surface chemistry of these materials allows for the selective adsorption of specific gases. This is particularly relevant for industrial processes such as carbon capture and hydrogen storage.

For example, a series of three new zinc(II) MOFs based on bis(1,2,4-triazol-1-yl)methane and terephthalic acid were synthesized and their gas sorption properties investigated. One of these frameworks, [Zn3(btrm)(bdc)3]∞, demonstrated selective adsorption of CO2 over N2, with an Ideal Adsorbed Solution Theory (IAST) selectivity factor of 21. rsc.org Another study on a highly porous MOF constructed from Zn(II) and curcumin, medi-MOF-1, showed significant adsorption of H2, CO2, CH4, and N2. nih.gov

The table below summarizes the gas sorption capacities of selected zinc-based MOFs.

| Framework Name | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |

| [Zn3(btrm)(bdc)3]∞ | CO2/N2 | IAST Selectivity: 21 | 273 K | rsc.org |

| medi-MOF-1 | H2 | 1.57 wt% | 77 K, 1 bar | nih.gov |

| MOF-5/DEF | CH4 | 18.15 mmol/g | 298 K, 36 bar | researchgate.net |

| Zn/Mg-MOF-74 | CO2 | 128.3 cm³/g | 273 K, 1 bar | nih.gov |

Studies on Photoelectrical Conductivity of Derived Coordination Polymers

The development of electrically conductive coordination polymers is a rapidly growing field with potential applications in solar cells, sensors, and electronic devices. While most MOFs are insulators, the careful selection of metal ions and organic linkers can lead to materials with significant charge transport properties.

A study on a newly designed mixed-ligand coordination polymer, [Zn4(bdc)4(ppmh)2(H2O)]n, revealed an electrical conductivity of 1.37 × 10⁻⁶ S/cm, which is an order of magnitude higher than that of the free ligand. znaturforsch.com More impressively, the responsivity of this compound was found to be 56.21 mA/W, which is 11 times higher than that of the ligand-based device, indicating its potential for optoelectronic applications. znaturforsch.com

Another example is a 2D semiconductive and photoconductive coordination polymer, [Zn(TPPB)(Cl2)]·H2O, which exhibits a single-crystal conductivity in the range of 0.83 to 1.9 S cm⁻¹. The semiconductive behavior arises from the strong delocalization of electrons between the triarylamine linkers. nih.govcapes.gov.br

The following table details the photoelectrical properties of specific zinc-based coordination polymers.

| Framework Formula | Electrical Conductivity | Responsivity | Specific Detectivity (Jones) | Reference |

| [Zn4(bdc)4(ppmh)2(H2O)]n | 1.37 × 10⁻⁶ S/cm | 56.21 mA/W | 2.17 × 10¹⁰ | znaturforsch.com |

| [Zn(TPPB)(Cl2)]·H2O | 0.83 - 1.9 S cm⁻¹ | Not Reported | Not Reported | nih.govcapes.gov.br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.